molecular formula C22H21F4N3O2 B8522823 P2X7-IN-2

P2X7-IN-2

Cat. No.: B8522823
M. Wt: 435.4 g/mol
InChI Key: RKIHNKBYTUYHDG-CYBMUJFWSA-N
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Description

®-N-(2-(1-Aminopropan-2-yl)-6-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of isoquinolines This compound is characterized by its unique structure, which includes an isoquinoline core, a fluorinated phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-(1-Aminopropan-2-yl)-6-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the aminopropyl group, and finally, the attachment of the fluorinated phenylacetamide moiety. Common reagents used in these reactions include various amines, acyl chlorides, and fluorinating agents. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

®-N-(2-(1-Aminopropan-2-yl)-6-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols from the carbonyl groups.

    Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, ®-N-(2-(1-Aminopropan-2-yl)-6-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-N-(2-(1-Aminopropan-2-yl)-6-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline derivatives: Compounds with similar isoquinoline cores.

    Fluorinated phenylacetamides: Compounds with similar fluorinated phenyl groups.

    Aminopropyl derivatives: Compounds with similar aminopropyl groups.

Uniqueness

The uniqueness of ®-N-(2-(1-Aminopropan-2-yl)-6-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetamide lies in its combination of structural features, which may confer specific biological activities or chemical reactivity not observed in other compounds.

Properties

Molecular Formula

C22H21F4N3O2

Molecular Weight

435.4 g/mol

IUPAC Name

N-[2-[(2R)-1-aminopropan-2-yl]-6-methyl-1-oxoisoquinolin-5-yl]-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H21F4N3O2/c1-12-3-5-16-15(7-8-29(21(16)31)13(2)11-27)20(12)28-19(30)10-14-4-6-17(18(23)9-14)22(24,25)26/h3-9,13H,10-11,27H2,1-2H3,(H,28,30)/t13-/m1/s1

InChI Key

RKIHNKBYTUYHDG-CYBMUJFWSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)C(=O)N(C=C2)[C@H](C)CN)NC(=O)CC3=CC(=C(C=C3)C(F)(F)F)F

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)N(C=C2)C(C)CN)NC(=O)CC3=CC(=C(C=C3)C(F)(F)F)F

Origin of Product

United States

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